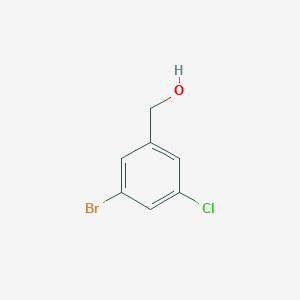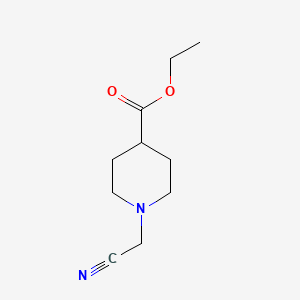
(3-Bromo-5-chlorophenyl)methanol
Vue d'ensemble
Description
(3-Bromo-5-chlorophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Facile Synthesis of Enantiomerically Pure Diarylethanes : A study by Zhang et al. (2014) developed a facile 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The process featured crystallization of intermediates and produced high purity enantiomers, showcasing the relevance of (3-Bromo-5-chlorophenyl)methanol derivatives in organic synthesis (Shuo Zhang et al., 2014).
Synthesis and Antibacterial Activity : Li (2009) synthesized a compound from 5-bromonicotinic acid and 4-chlorobenzaldehyde in a methanol solution, demonstrating its excellent antibacterial activity. This highlights the potential of bromo-chloro phenyl methanol derivatives in medicinal chemistry and antibacterial applications (Wen-hui Li, 2009).
Chemical Reactions and Mechanisms
Methanol to Hydrocarbons Conversion : Bjørgen et al. (2007) studied the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, revealing the role of organics in catalyst deactivation and product formation. This research is significant for understanding the conversion mechanisms of methanol in industrial processes (M. Bjørgen et al., 2007).
Bromination of Diarylcyclopentenones : Shirinian et al. (2012) explored the bromination of diarylcyclopentenones, demonstrating how bromine can be introduced into various positions, including aryl groups. This study is relevant for the synthesis of bromo-substituted compounds using methodologies applicable to this compound derivatives (V. Shirinian et al., 2012).
Novel Compounds and Materials
Synthesis of Pyrromethenes : Rowold and MacDonald (1978) synthesized esters of 5-bromo-5′-bromomethylpyrromethenes, a previously inaccessible compound, by brominating certain carboxylic acids. This underscores the utility of bromo-chloro phenyl methanol derivatives in developing novel organic compounds (Arend Rowold & S. Ferguson MacDonald, 1978).
Synthesis of Biologically Active Natural Products : Akbaba et al. (2010) achieved the first synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting the importance of bromo-chloro phenyl methanol derivatives in natural product synthesis (Yusuf Akbaba et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound could potentially affect these pathways by modulating the activity of key enzymes or receptors.
Pharmacokinetics
The presence of the bromine and chlorine atoms may influence its metabolic stability and excretion .
Result of Action
Based on the activities of structurally similar compounds, it can be hypothesized that it may have potential antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Propriétés
IUPAC Name |
(3-bromo-5-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBLROAPOAITNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590799 | |
| Record name | (3-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-09-5 | |
| Record name | (3-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)




![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)




